

Comparative docking studies of Methyl 4-hydroxy-3,5-dimethylbenzoate with target proteins

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Compound of Interest

Compound Name: *Methyl 4-hydroxy-3,5-dimethylbenzoate*

Cat. No.: B042476

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No Direct Docking Studies Found for Methyl 4-hydroxy-3,5-dimethylbenzoate

A comprehensive search for comparative docking studies of **Methyl 4-hydroxy-3,5-dimethylbenzoate** with target proteins yielded no specific research papers or experimental data directly investigating this compound. While molecular docking studies are a common approach in drug discovery to predict the binding affinity and interaction of ligands with proteins, it appears that **Methyl 4-hydroxy-3,5-dimethylbenzoate** has not been a specific focus of such published research.

The search did reveal docking studies on structurally similar molecules, such as derivatives of 4-hydroxy-3,5-dimethoxybenzaldehyde and other hydroxy chalcones and flavones. These studies targeted various proteins, including EGFR (Epidermal Growth Factor Receptor) and HER2. For instance, a study on a 4-hydroxy-3,5-dimethoxybenzaldehyde derivative reported binding energies of -8.43 kJ/mol for EGFR and -6.88 kJ/mol for HER2.^[1] Another investigation on hydroxy chalcone and flavone derivatives as EGFR inhibitors showed binding energies ranging from -6.50 to -7.67 kcal/mol.^[2]

However, due to the lack of direct studies on **Methyl 4-hydroxy-3,5-dimethylbenzoate**, it is not possible to provide a comparative analysis of its docking performance against various

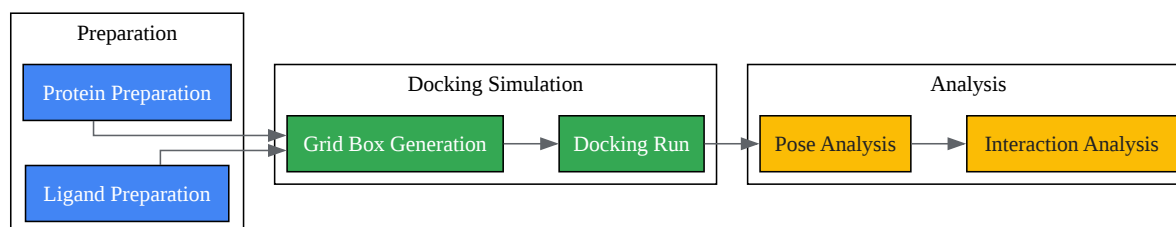
target proteins. Consequently, the creation of data tables summarizing binding affinities, detailed experimental protocols for its docking, and visualizations of its interaction with specific signaling pathways cannot be fulfilled at this time.

Researchers, scientists, and drug development professionals interested in the potential interactions of **Methyl 4-hydroxy-3,5-dimethylbenzoate** with specific protein targets would need to conduct novel in silico molecular docking studies. Such an investigation would involve:

- Target Selection: Identifying proteins of interest based on the therapeutic area.
- Ligand and Protein Preparation: Obtaining the 3D structure of **Methyl 4-hydroxy-3,5-dimethylbenzoate** and the chosen target proteins.
- Molecular Docking Simulation: Using software like AutoDock, Glide, or GOLD to predict the binding pose and energy.
- Analysis of Interactions: Examining the hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-protein complex.

A generalized workflow for a typical molecular docking study is presented below.

General Molecular Docking Workflow



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Caption: A generalized workflow for a molecular docking study.

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References

- 1. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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